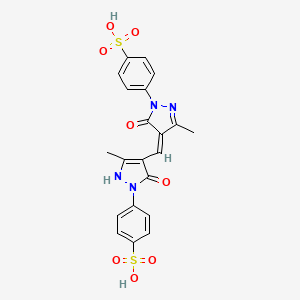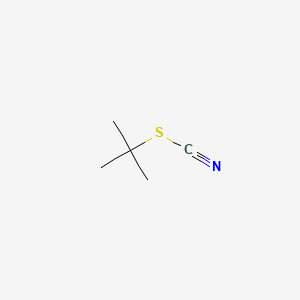![molecular formula C8H10N4O2 B14657615 2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine is a synthetic organic compound that belongs to the class of guanidines. This compound is characterized by the presence of a guanidine group attached to a 2,4-dihydroxyphenyl moiety through a methylene bridge. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and aminoguanidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, which is then isolated and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoguanidine and 2,4-dihydroxybenzaldehyde.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antibacterial and antiviral properties, making it a candidate for drug development.
Medicine: Research has indicated its potential use as an inhibitor for certain enzymes and proteins, which could be beneficial in treating diseases.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, inhibiting their activity. This inhibition can occur through various pathways, such as blocking the active site or altering the protein’s conformation. The exact mechanism depends on the specific target and the context of its use.
類似化合物との比較
Similar Compounds
- 2-[(E)-(2-bromophenyl)methylideneamino]guanidine
- 2-[(E)-(2-methoxyphenyl)methylideneamino]guanidine
- 2-[(E)-(4-fluorophenyl)methylideneamino]guanidine
Comparison
Compared to its analogs, 2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine is unique due to the presence of hydroxyl groups on the phenyl ring. These hydroxyl groups can participate in additional hydrogen bonding and other interactions, potentially enhancing the compound’s biological activity and specificity. Additionally, the dihydroxy substitution pattern may influence the compound’s solubility and reactivity, making it distinct from other similar compounds.
特性
分子式 |
C8H10N4O2 |
|---|---|
分子量 |
194.19 g/mol |
IUPAC名 |
2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H10N4O2/c9-8(10)12-11-4-5-1-2-6(13)3-7(5)14/h1-4,13-14H,(H4,9,10,12)/b11-4+ |
InChIキー |
FQZWNRLRJGZEPT-NYYWCZLTSA-N |
異性体SMILES |
C1=CC(=C(C=C1O)O)/C=N/N=C(N)N |
正規SMILES |
C1=CC(=C(C=C1O)O)C=NN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


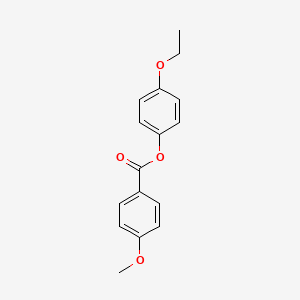

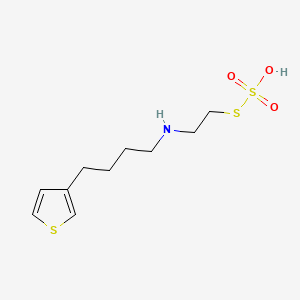
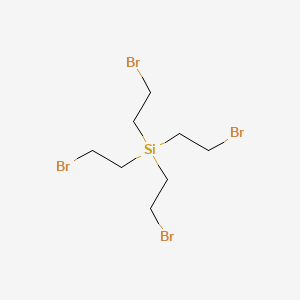
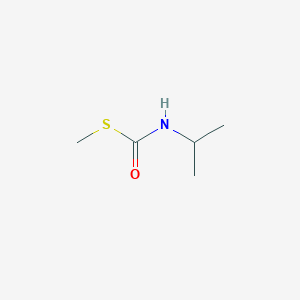
![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
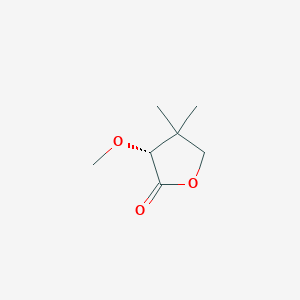
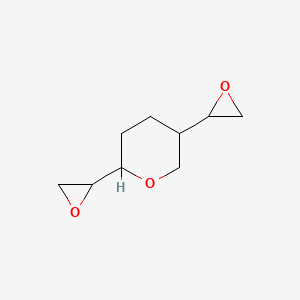
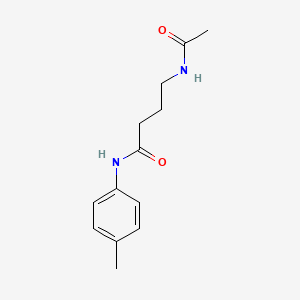
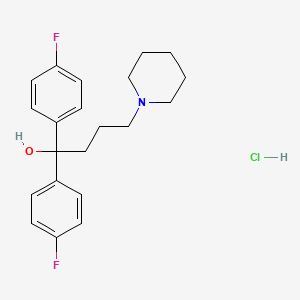
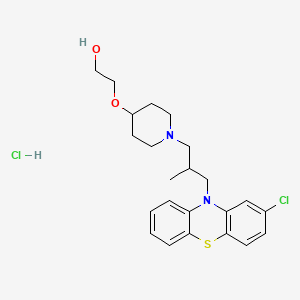
![5'-O-{Bis[(tributylstannyl)oxy]phosphoryl}adenosine](/img/structure/B14657584.png)
